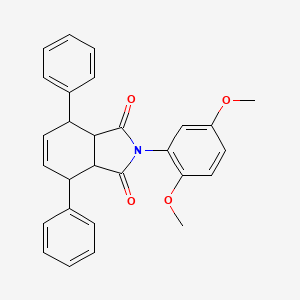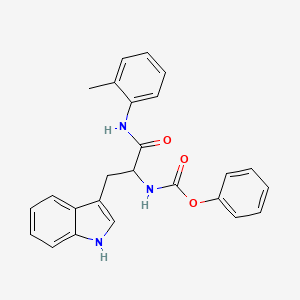![molecular formula C14H19N3O4 B11536139 N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)
N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide typically involves the reaction of tert-butylamine with 2-(2-methoxybenzoyl)hydrazine in the presence of an appropriate coupling agent. The reaction is usually carried out under mild conditions, often in an organic solvent such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxoacetamide derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide: can be compared with other hydrazides and oxoacetamides.
N-(tert-butyl)-2-[2-(2-chlorobenzoyl)hydrazino]-2-oxoacetamide: Similar structure but with a chlorine substituent instead of a methoxy group.
N-(tert-butyl)-2-[2-(2-nitrobenzoyl)hydrazino]-2-oxoacetamide: Contains a nitro group, which may alter its reactivity and applications.
Uniqueness
The presence of the methoxy group in this compound may confer unique properties, such as increased solubility or specific binding interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-(2-methoxybenzoyl)hydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)15-12(19)13(20)17-16-11(18)9-7-5-6-8-10(9)21-4/h5-8H,1-4H3,(H,15,19)(H,16,18)(H,17,20) |
InChI Key |
JJZJKRKXZBCIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC=CC=C1OC |
solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)
![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)
![4-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11536090.png)


![2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536102.png)

![1-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11536109.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11536128.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11536132.png)


![(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11536149.png)
